molecular formula C15H18O3 B8381611 1-[2-(2-Methoxyethoxy)ethoxy]naphthalene

1-[2-(2-Methoxyethoxy)ethoxy]naphthalene

Cat. No.: B8381611
M. Wt: 246.30 g/mol
InChI Key: MPBHHDQAUYMBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Methoxyethoxy)ethoxy]naphthalene is a naphthalene derivative substituted at the 1-position with a triethylene glycol methyl ether chain (-OCH₂CH₂OCH₂CH₂OCH₃). Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethoxy]naphthalene

InChI

InChI=1S/C15H18O3/c1-16-9-10-17-11-12-18-15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3

InChI Key

MPBHHDQAUYMBQB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of 1-[2-(2-Methoxyethoxy)ethoxy]naphthalene with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Key Applications
This compound C₁₅H₁₈O₃ 246.3 -OCH₂CH₂OCH₂CH₂OCH₃ Not reported Polymer/surfactant synthesis
1-Ethoxynaphthalene C₁₂H₁₂O 172.22 -OCH₂CH₃ 280.5 Solvent, intermediate
1-Methoxynaphthalene C₁₁H₁₀O 158.20 -OCH₃ 274–276 Intermediate for dyes, pharmaceuticals
2-Methoxy-1-naphthaldehyde C₁₂H₁₀O₂ 186.21 -OCH₃ and -CHO at C2 and C1 Not reported Pharmaceutical intermediate (e.g., naproxen)
1,5-Bis[2-(2-hydroxyethoxy)ethoxy]naphthalene C₂₂H₃₂O₈ 424.49 Two -OCH₂CH₂OCH₂CH₂OH groups Not reported Dendritic polymers, drug delivery
Benzene analog (Triton X-100 fragment) C₂₁H₃₆O₄ 364.51 -OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₃ on benzene Not reported Nonionic surfactant

Key Observations :

  • Substituent Complexity : The triethylene glycol methyl ether chain in the target compound increases molecular weight and hydrophilicity compared to simpler ethoxy or methoxy derivatives.
  • Applications : Simpler derivatives (e.g., 1-methoxynaphthalene) are used in pharmaceuticals, while PEG-substituted analogs are leveraged for solubility enhancement or surfactant properties .

Research Findings

  • Crystal Packing : Analogous naphthalene derivatives (e.g., 2-methoxy-1-nitronaphthalene) exhibit weak C–H⋯O interactions and π–π stacking, suggesting similar solid-state behavior for the target compound .
  • Antimicrobial Activity : Naphthalene derivatives with oxygenated substituents (e.g., 1,4-dimethoxynaphthalene) show antimicrobial effects, though the target compound’s bioactivity remains unexplored .

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